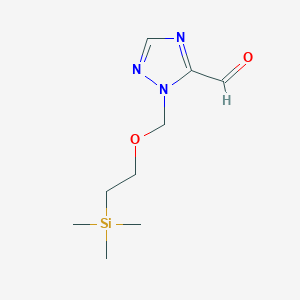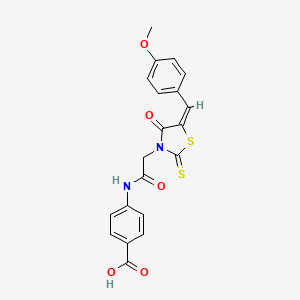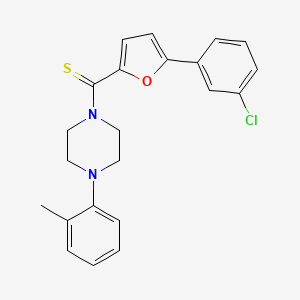
(5-(3-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- (5-(3-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione is a chemical compound with the following properties:
- CAS No.: 391890-82-7
- Molecular Formula: C22H21ClN2OS
- Molecular Weight: 396.93 g/mol
- It is not intended for human or veterinary use and is meant for research purposes only12.
Synthesis Analysis
- Unfortunately, I do not have specific information on the synthesis of this compound. Further research would be needed to explore its synthetic pathways.
Molecular Structure Analysis
- The molecular formula suggests that it contains chlorine, sulfur, nitrogen, and oxygen atoms. The specific arrangement of these atoms in the molecule determines its structure.
Chemical Reactions Analysis
- Without specific data, it’s challenging to provide detailed chemical reactions. However, understanding its functional groups and reactivity can guide further investigations.
Physical And Chemical Properties Analysis
- Physical Properties : These would include aspects like solubility, melting point, and appearance.
- Chemical Properties : Reactivity, stability, and potential interactions with other compounds.
Scientific Research Applications
Synthesis and Chemical Properties
Compounds with structures similar to "(5-(3-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione" have been extensively studied for their synthetic pathways and chemical properties. For example, Yin et al. (2008) discuss a facile approach for synthesizing furan derivatives through a domino process involving Paal-Knorr furan synthesis, highlighting the versatility of furan compounds in chemical synthesis (Yin, Wang, Chen, Gao, Wu, & Pan, 2008). This research underscores the potential for creating diverse compounds with varied functionalities, which could be pertinent to derivatives like "(5-(3-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione".
Applications in Medicinal Chemistry
Several studies have explored the use of furan and piperazine derivatives in the development of therapeutic agents. For instance, derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine exhibit antidepressant and antianxiety activities, indicating the potential of furan and piperazine-based compounds in neuropsychiatric disorder treatments (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017). This insight suggests that compounds like "(5-(3-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione" could hold promise in exploring new treatments for mental health conditions.
Anticancer and Antitubercular Activity
The potential anticancer and antiangiogenic effects of thioxothiazolidin-4-one derivatives against mouse tumor models have been documented, indicating that furan-containing compounds can significantly reduce tumor volume and inhibit angiogenesis (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010). Additionally, Bhoot et al. (2011) highlighted the antitubercular activity of furan-2-yl derivatives, suggesting their utility in combating tuberculosis (Bhoot, Khunt, & Parekh, 2011). These findings indicate the potential of compounds like "(5-(3-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione" in the development of novel anticancer and antitubercular therapies.
Safety And Hazards
- As a research compound, safety information would be crucial. Consult relevant safety data sheets and literature to assess potential hazards.
Future Directions
- Research avenues could include:
- Investigating its biological activity.
- Exploring modifications for improved properties.
- Assessing its potential applications in various fields.
Remember that this analysis is based on available information, and further research would be necessary to provide a more comprehensive understanding of this compound. If you need more specific details, consider consulting scientific literature or experts in the field. 🌟
properties
IUPAC Name |
[5-(3-chlorophenyl)furan-2-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c1-16-5-2-3-8-19(16)24-11-13-25(14-12-24)22(27)21-10-9-20(26-21)17-6-4-7-18(23)15-17/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUXXURKBVGZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(3-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

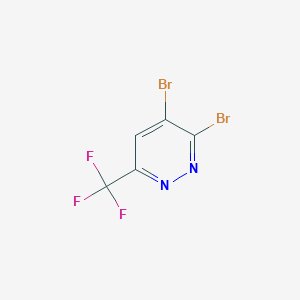
![7-benzyl-8-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2781696.png)
![7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2781697.png)
![2-Chloro-N-[4-(3,4-difluorophenyl)pyrimidin-2-yl]acetamide](/img/structure/B2781698.png)
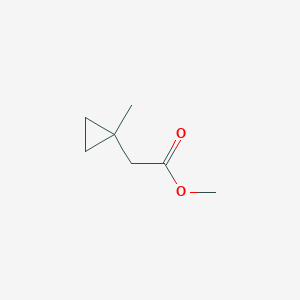
![5-Chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2781702.png)
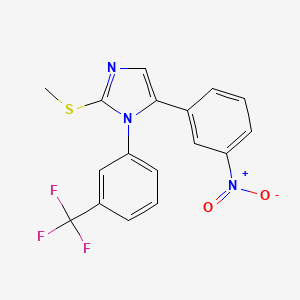
![5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2781707.png)
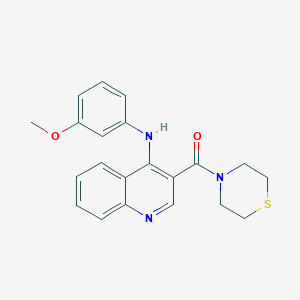
![1-[1-(2H-1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2781709.png)
![4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide](/img/structure/B2781710.png)
![2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2781711.png)
